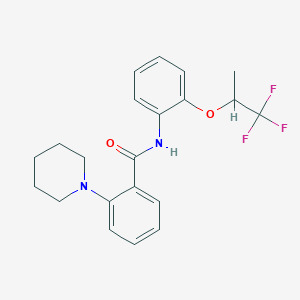
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition : Piperidine derivatives, including those related to the specified benzamide compound, have shown significant anti-acetylcholinesterase (anti-AChE) activity. The substitution of benzamide with bulky moieties increased this activity. Some derivatives demonstrated high potency in inhibiting acetylcholinesterase, indicating potential utility in treating conditions like dementia (Sugimoto et al., 1990).
Radioligand Development for Acetylcholinesterase : Certain benzamide derivatives, including those related to the specified compound, have been synthesized and evaluated as potential radioligands for acetylcholinesterase (AChE) imaging, particularly in the context of neurodegenerative diseases (Brown-Proctor et al., 1999).
Repaglinide Impurities Analysis : Benzamide derivatives related to the specified compound have been identified as impurities in the anti-diabetic drug Repaglinide. These impurities were isolated, structurally characterized, and their synthesis was reported, contributing to the quality control of pharmaceuticals (Kancherla et al., 2018).
Sigma Receptor Scintigraphy for Breast Cancer : Benzamide derivatives, including those structurally related to the specified compound, have been used in sigma receptor scintigraphy for visualizing primary breast tumors. This is based on the preferential binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
Metabolism Study in Antineoplastic Agents : Studies on the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure to the specified benzamide, have identified the main metabolic pathways in humans. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Gong et al., 2010).
Inhibitory Compounds from Limonia acidissima : New benzamide derivatives from Limonia acidissima, including structures related to the specified compound, have been identified. Some of these compounds showed potent inhibitory activity against nitric oxide production in microglia cells, indicating potential anti-inflammatory properties (Kim et al., 2009).
Eigenschaften
CAS-Nummer |
34037-64-4 |
|---|---|
Produktname |
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C21H23F3N2O2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-piperidin-1-yl-N-[2-(1,1,1-trifluoropropan-2-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23F3N2O2/c1-15(21(22,23)24)28-19-12-6-4-10-17(19)25-20(27)16-9-3-5-11-18(16)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,25,27) |
InChI-Schlüssel |
GHJUWBXCSCXBHR-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |
Kanonische SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



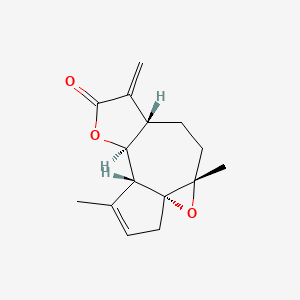
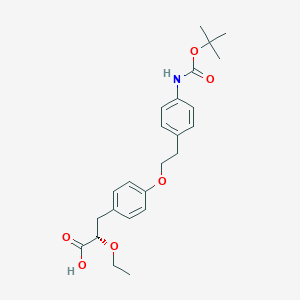
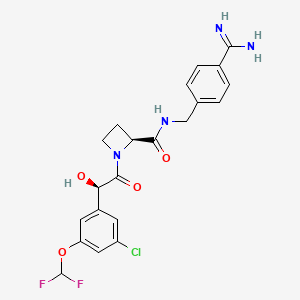
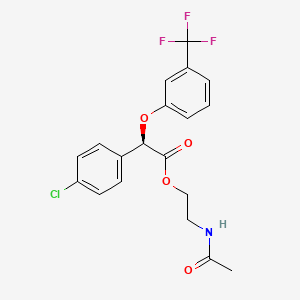
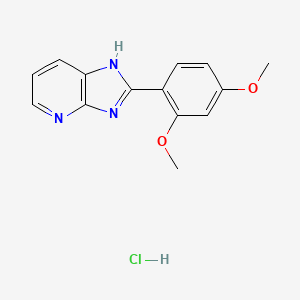
![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)


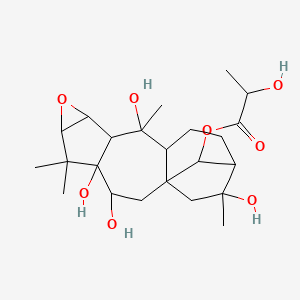
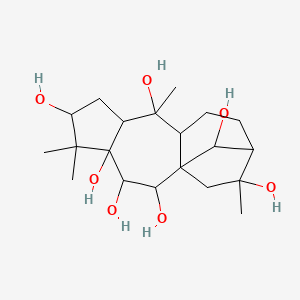
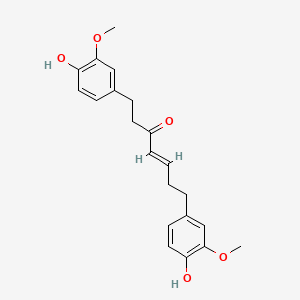
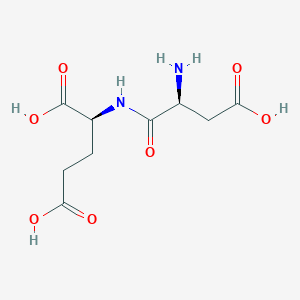
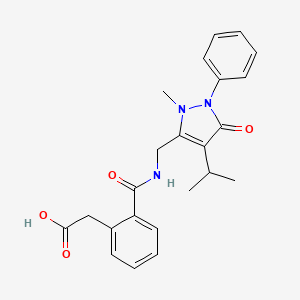
![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)